Potassium trifluoro(spiro[2.4]heptan-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is a boron-containing compound with the molecular formula C7H11BF3K and a molecular weight of 202.06 . This compound is part of the borate family and is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(spiro[2.4]heptan-1-yl)borate typically involves the reaction of spirocyclic boronic acids with potassium fluoride in the presence of a suitable solvent. One common method is the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . The reaction conditions often include the use of n-BuLi (n-butyllithium) with dibromo- or diiodomethane, followed by the addition of trialkyl borates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes rigorous purification steps to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters.
Reduction: Reduction reactions can convert the borate group to other functional groups.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various borate esters, reduced boron compounds, and substituted spirocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate has several scientific research applications:
Wirkmechanismus
The mechanism of action of potassium trifluoro(spiro[2.4]heptan-1-yl)borate involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling and substitution . The spirocyclic structure also allows for unique interactions with molecular targets, enhancing its reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate: Similar in structure but with a different spirocyclic configuration.
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate: Contains an oxygen atom in the spirocyclic ring, altering its reactivity and applications.
Uniqueness
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, particularly in organic synthesis and material science .
Eigenschaften
Molekularformel |
C7H11BF3K |
---|---|
Molekulargewicht |
202.07 g/mol |
IUPAC-Name |
potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
LNWSIOOLTAMRNF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC12CCCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.